molecular formula C24H24O B14685818 Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone CAS No. 36278-07-6

Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone

Katalognummer: B14685818
CAS-Nummer: 36278-07-6
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: KWHDOWJGPCZGIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone is an organic compound with the molecular formula C24H24O and a molecular weight of 328.45 g/mol This compound features a cyclohexyl group attached to a methanone moiety, which is further substituted with a naphthalen-1-ylmethyl and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation reaction, where cyclohexyl ketone is reacted with 2-(naphthalen-1-ylmethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylphenylmethanone: Lacks the naphthalen-1-ylmethyl group, resulting in different chemical properties and applications.

    Naphthalen-1-ylmethylphenylmethanone: Lacks the cyclohexyl group, affecting its reactivity and biological activity.

Uniqueness

Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone is unique due to its combination of cyclohexyl, phenyl, and naphthyl groups, which confer distinct chemical and biological properties. This structural complexity makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

36278-07-6

Molekularformel

C24H24O

Molekulargewicht

328.4 g/mol

IUPAC-Name

cyclohexyl-[2-(naphthalen-1-ylmethyl)phenyl]methanone

InChI

InChI=1S/C24H24O/c25-24(19-10-2-1-3-11-19)23-16-7-5-12-21(23)17-20-14-8-13-18-9-4-6-15-22(18)20/h4-9,12-16,19H,1-3,10-11,17H2

InChI-Schlüssel

KWHDOWJGPCZGIK-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2CC3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.